molecular formula C18H28O2 B11845547 (4Ar,4bs,6as,9as,9bs,11ar)-4a,6a-dimethyltetradecahydroindeno[5,4-f]chromen-2(3h)-one CAS No. 5821-13-6

(4Ar,4bs,6as,9as,9bs,11ar)-4a,6a-dimethyltetradecahydroindeno[5,4-f]chromen-2(3h)-one

Cat. No.: B11845547
CAS No.: 5821-13-6
M. Wt: 276.4 g/mol
InChI Key: DXJOQJNZUZXIQM-RIMFYDMWSA-N
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Description

The compound “(4Ar,4bs,6as,9as,9bs,11ar)-4a,6a-dimethyltetradecahydroindeno[5,4-f]chromen-2(3h)-one” is a highly saturated polycyclic molecule featuring a fused indeno-chromenone scaffold with two methyl substituents at the 4a and 6a positions. Its structure combines a chromenone (a benzopyran-2-one derivative) with an indene moiety, creating a rigid, multi-ring system.

The tetradecahydro (14 hydrogen atoms) saturation indicates extensive hydrogenation, which enhances conformational stability and may influence lipophilicity and metabolic resistance. The dimethyl groups likely modulate steric and electronic properties, affecting binding interactions in biological systems .

Properties

CAS No.

5821-13-6

Molecular Formula

C18H28O2

Molecular Weight

276.4 g/mol

IUPAC Name

(3aS,3bS,5aR,9aR,9bS,11aS)-9a,11a-dimethyl-2,3,3a,3b,4,5,5a,8,9,9b,10,11-dodecahydro-1H-indeno[5,4-f]chromen-7-one

InChI

InChI=1S/C18H28O2/c1-17-9-3-4-13(17)12-5-6-15-18(2,14(12)7-10-17)11-8-16(19)20-15/h12-15H,3-11H2,1-2H3/t12-,13-,14-,15+,17-,18+/m0/s1

InChI Key

DXJOQJNZUZXIQM-RIMFYDMWSA-N

Isomeric SMILES

C[C@@]12CCC[C@H]1[C@@H]3CC[C@@H]4[C@@]([C@H]3CC2)(CCC(=O)O4)C

Canonical SMILES

CC12CCCC1C3CCC4C(C3CC2)(CCC(=O)O4)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4Ar,4bs,6as,9as,9bs,11ar)-4a,6a-dimethyltetradecahydroindeno[5,4-f]chromen-2(3h)-one involves multiple steps, including cyclization and functional group transformations. The specific synthetic route and reaction conditions can vary, but typically involve the use of catalysts and specific temperature and pressure conditions to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

(4Ar,4bs,6as,9as,9bs,11ar)-4a,6a-dimethyltetradecahydroindeno[5,4-f]chromen-2(3h)-one can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

(4Ar,4bs,6as,9as,9bs,11ar)-4a,6a-dimethyltetradecahydroindeno[5,4-f]chromen-2(3h)-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and formulation.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (4Ar,4bs,6as,9as,9bs,11ar)-4a,6a-dimethyltetradecahydroindeno[5,4-f]chromen-2(3h)-one involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The following table summarizes key structural differences between the target compound and related indeno-chromenone derivatives:

Compound Name Molecular Formula Key Substituents/Rings Saturation Level Bioactivity/Notes Reference
Target Compound C19H26O2* 4a,6a-dimethyl; tetradecahydro Fully saturated Limited data; inferred stability
NSC61699 () C26H46O2 7-[(2R)-6-methylheptan-2-yl]; hexadecahydro Partially unsaturated Not reported; marine actinomycete origin
3,4,6a,10-Tetrahydroxy-6a,7-dihydroindeno[2,1-c]chromen-9(6H)-one () C16H12O6 3,4,6a,10-tetrahydroxy; dihydro Partial saturation Acute toxicity (H302, H315)
Compound 87 () C20H30O3 2-(2-hydroxypropan-2-yl); trimethyl Partially saturated Intermediate in alkaloid synthesis
Hexahydroindeno[2,1-c]pyran derivatives () Varies Ethoxy-methyl; aryl substituents Hexahydro core Propellane synthesis via domino reactions

*Estimated based on structural similarity to NSC61699 (C26H46O2) but with fewer carbon atoms.

Key Observations:
  • Substituent Diversity : The target compound lacks the extended alkyl chains (e.g., 6-methylheptan-2-yl in NSC61699) or polar hydroxyl groups seen in analogues like the tetrahydroxy derivative . This suggests lower solubility in polar solvents compared to hydroxylated variants.
  • Synthetic Pathways: Domino Prins/Friedel-Crafts cyclization () and hydrogenation () are common methods for such frameworks, but the target compound’s synthesis route remains unspecified in the provided evidence.

Bioactivity and Toxicity

  • Target Compound: No direct bioactivity data are available. However, structural analogs like NSC61699 and marine-derived indeno-chromenones are often screened for antimicrobial or cytotoxic properties .
  • Toxicity : The hydroxylated analogue () exhibits acute oral toxicity (Category 4) and skin irritation, likely due to reactive oxygen moieties . The target compound’s methyl groups may reduce such risks but could enhance membrane permeability.

Physicochemical Properties

  • Stability : Full saturation suggests resistance to oxidation, contrasting with unsaturated derivatives prone to metabolic degradation .

Q & A

Q. What are the recommended methods for synthesizing this compound?

The synthesis of polycyclic chromenones typically involves multi-step protocols. A validated approach includes:

  • Step 1 : Condensation of malonic acid derivatives with phenolic substrates under acidic conditions (e.g., phosphorus oxychloride and zinc chloride) to form the chromenone core .
  • Step 2 : Stereoselective hydrogenation and alkylation to introduce methyl groups at the 4a and 6a positions.
  • Characterization : Confirm regiochemistry and stereochemistry using 1H^1 \text{H}-/13C^{13} \text{C}-NMR and X-ray crystallography .

Q. How should researchers address safety concerns during experimental work?

  • Handling : Use PPE (gloves, lab coat, goggles) and work in a fume hood due to potential respiratory irritancy (analogous to structurally related compounds) .
  • First Aid : In case of exposure, rinse affected areas with water and consult a physician immediately. Provide the compound’s Safety Data Sheet (SDS) to medical personnel .

Q. What spectroscopic techniques are essential for initial characterization?

  • NMR : 1H^1 \text{H}-NMR to identify proton environments (e.g., methyl groups at δ ~1.2–1.5 ppm).
  • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular formula (e.g., expected [M+H]+^+ for C20_{20}H28_{28}O2_2).
  • IR Spectroscopy : Detect carbonyl (C=O) stretching at ~1700–1750 cm1^{-1} .

Advanced Research Questions

Q. How can researchers resolve discrepancies between computational models and experimental stereochemical data?

  • Validation : Compare computed (DFT) torsional angles and bond lengths with single-crystal X-ray diffraction data. For example, deviations >0.05 Å in bond lengths indicate model inaccuracies .
  • Refinement : Use software like SHELXL for crystallographic refinement, incorporating hydrogen bonding and van der Waals interactions .

Q. What advanced crystallographic parameters are critical for structural elucidation?

Key geometric parameters from X-ray studies include:

ParameterValue (Å/°)Significance
C–C bond lengths1.52–1.56Confirms sp³ hybridization
Dihedral angles (chromenone core)109.2–128.2°Validates chair conformations in decalin systems
R-factor<0.05Ensures data reliability

Q. How can structure-activity relationship (SAR) studies optimize biological activity?

  • Analog Synthesis : Introduce substituents at the 2-oxo or 4a/6a-methyl positions to modulate lipophilicity .
  • Assays : Conduct in vitro binding assays (e.g., enzyme inhibition) and correlate results with steric/electronic parameters (Hammett constants, logP) .

Q. What strategies mitigate synthetic challenges in stereochemical control?

  • Chiral Catalysts : Use asymmetric hydrogenation with Ru-BINAP complexes to enhance enantiomeric excess (ee >90%) .
  • Dynamic NMR : Monitor conformational equilibria during synthesis to identify kinetic vs. thermodynamic products .

Methodological Considerations

Q. How should researchers design experiments to address conflicting biological activity data?

  • Dose-Response Curves : Test compound concentrations across 3–5 logarithmic ranges to identify non-linear effects.
  • Control Experiments : Include positive/negative controls (e.g., known inhibitors) to validate assay conditions .

Q. What computational tools are recommended for predicting physicochemical properties?

  • Software : Gaussian (DFT calculations), SwissADME (logP, solubility), and PyMOL (molecular docking).
  • Validation : Cross-check predicted logP values with experimental HPLC retention times .

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